molecular formula C12H19NO2 B502190 N-(2-ethoxybenzyl)-2-methoxyethanamine CAS No. 827328-44-9

N-(2-ethoxybenzyl)-2-methoxyethanamine

Cat. No.: B502190
CAS No.: 827328-44-9
M. Wt: 209.28g/mol
InChI Key: VCASLGJOPBKMLL-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-2-methoxyethanamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of an ethoxy group attached to the benzyl ring and a methoxyethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine typically involves the reaction of 2-ethoxybenzyl chloride with 2-methoxyethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or primary amines.

    Substitution: Formation of nitrobenzyl, halobenzyl, or sulfonylbenzyl derivatives.

Scientific Research Applications

N-(2-ethoxybenzyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-methoxyethanamine
  • N-(2-ethoxybenzyl)-2-ethoxyethanamine
  • N-(2-methoxybenzyl)-2-ethoxyethanamine

Uniqueness

N-(2-ethoxybenzyl)-2-methoxyethanamine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Biological Activity

N-(2-ethoxybenzyl)-2-methoxyethanamine is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by an ethoxy group and a methoxy group attached to a benzylamine framework. This configuration enhances its lipophilicity, potentially influencing its interaction with biological systems.

Property Description
Molecular Formula C12_{12}H17_{17}NO2_2
Molecular Weight 207.27 g/mol
Functional Groups Ethoxy, methoxy, amine
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an agonist or antagonist for various receptors, influencing neurotransmitter release and other biochemical pathways. For instance, it has been suggested that the compound may interact with serotonin receptors, potentially affecting mood and behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Neuroactive Effects

Given its structural similarities to known neuroactive compounds, this compound is hypothesized to possess neuroactive properties. Preliminary studies suggest it may influence neurotransmitter systems involved in mood regulation and cognitive function. Further research is needed to elucidate these effects.

Case Studies and Research Findings

  • Cell Proliferation Studies : A study involving MCF-7 breast cancer cells exposed to various xenobiotics, including this compound, showed alterations in cell proliferation markers. The compound was implicated in modulating pathways associated with cell cycle regulation and oxidative stress responses .
  • Metabolomic Analysis : Metabolomic profiling of cells treated with this compound revealed significant changes in metabolic pathways related to energy metabolism and cellular stress responses. This suggests potential therapeutic applications in metabolic disorders .
  • Agricultural Applications : The compound has been explored for its potential use in agrochemicals aimed at controlling pests and pathogens. Its unique chemical properties may allow for the development of targeted solutions in agricultural settings.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCASLGJOPBKMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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